Chromate(1-), bis(N-(7-(hydroxy-kappaO)-8-((2-(hydroxy-kappaO)-5-(methylsulfonyl)phenyl)azo-kappaN1)-1-naphthalenyl)acetamidato(2-))-, sodium

Description

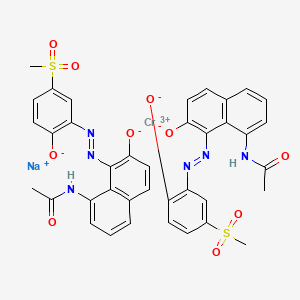

This sodium chromate complex is a metallized azo dye characterized by:

- Structure: A central chromium(III) ion coordinated to two organic ligands. Each ligand consists of a naphthalene backbone substituted with hydroxyl (κO-bound), azo (κN1-bound), and acetamido groups. A methylsulfonyl (-SO₂CH₃) group is present at the para position of the phenylazo moiety .

- Applications: Primarily used in textile and leather dyeing (e.g., C.I. Acid Black 60), offering high thermal stability and affinity for protein-based fibers .

- Regulatory Status: Not explicitly listed in restricted substance databases, but related chromium compounds (e.g., sodium chromate tetrahydrate, CAS 10034-82-9) are regulated due to carcinogenicity risks .

Properties

CAS No. |

83562-94-1 |

|---|---|

Molecular Formula |

C38H30CrN6O10S2.Na C38H30CrN6NaO10S2 |

Molecular Weight |

869.8 g/mol |

IUPAC Name |

sodium;8-acetamido-1-[(5-methylsulfonyl-2-oxidophenyl)diazenyl]naphthalen-2-olate;chromium(3+) |

InChI |

InChI=1S/2C19H17N3O5S.Cr.Na/c2*1-11(23)20-14-5-3-4-12-6-8-17(25)19(18(12)14)22-21-15-10-13(28(2,26)27)7-9-16(15)24;;/h2*3-10,24-25H,1-2H3,(H,20,23);;/q;;+3;+1/p-4 |

InChI Key |

XCNTVFIJIBEAGR-UHFFFAOYSA-J |

Canonical SMILES |

CC(=O)NC1=CC=CC2=C1C(=C(C=C2)[O-])N=NC3=C(C=CC(=C3)S(=O)(=O)C)[O-].CC(=O)NC1=CC=CC2=C1C(=C(C=C2)[O-])N=NC3=C(C=CC(=C3)S(=O)(=O)C)[O-].[Na+].[Cr+3] |

Origin of Product |

United States |

Preparation Methods

Common Reagents:

The synthesis may involve:

- Sodium chromate or potassium chromate as the source of chromate ions.

- Ligands containing azo (-N=N-) functional groups and hydroxyl (-OH) groups.

Chemical Reactions:

The chromate ion acts as a central metal ion that coordinates with ligands via their hydroxyl oxygen atoms and azo nitrogen atoms. This coordination stabilizes the complex structure, imparting unique chemical properties.

Data Table

| Parameter | Details |

|---|---|

| Molecular Formula | C38H30CrN6NaO10S2 |

| Molecular Weight | 869.8 g/mol |

| Reaction Medium | Aqueous solution |

| Optimal pH | Alkaline |

| Temperature Range | 50°C - 80°C |

| Purification Methods | Crystallization, Filtration, Washing |

Challenges in Synthesis

The preparation of this compound presents challenges such as:

- Sensitivity to pH fluctuations, which can destabilize chromate ions.

- Potential side reactions involving azo groups under high temperatures.

- Difficulty in achieving high purity due to complex ligand structures.

Chemical Reactions Analysis

Types of Reactions

Chromate(1-), bis(N-(7-(hydroxy-kappaO)-8-((2-(hydroxy-kappaO)-5-(methylsulfonyl)phenyl)azo-kappaN1)-1-naphthalenyl)acetamidato(2-))-, sodium undergoes various chemical reactions, including:

Oxidation: The chromate ion can participate in oxidation reactions, often acting as an oxidizing agent.

Reduction: Under certain conditions, the chromate ion can be reduced to chromium(III) species.

Substitution: The ligands in the compound can undergo substitution reactions, where one ligand is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as sodium borohydride for reduction reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction reactions may yield chromium(III) complexes, while oxidation reactions may produce higher oxidation state chromium species.

Scientific Research Applications

Dyes and Pigments

Chromate compounds are often utilized as dyes due to their vibrant colors and stability. This specific compound can be used in textile applications where colorfastness and resistance to fading are critical. Its azo linkage contributes to strong chromatic properties, making it suitable for use in synthetic dyes.

Analytical Chemistry

Due to its distinct color changes under varying pH conditions, this compound can serve as a pH indicator or a reagent in analytical chemistry. It can be used in titrations where visual cues are essential for determining endpoint concentrations.

Biological Applications

Research indicates potential applications in biochemistry, particularly in drug delivery systems. The compound's ability to form complexes may facilitate the transport of therapeutic agents within biological systems. Studies have shown that similar chromate complexes can exhibit antibacterial properties, suggesting possible uses in pharmaceuticals .

Environmental Monitoring

As an indicator of chromium levels in environmental samples, this compound can be employed in monitoring pollution levels. Its reactivity with various environmental agents allows it to serve as a marker for chromium contamination in soil and water samples .

Case Studies

Mechanism of Action

The mechanism by which Chromate(1-), bis(N-(7-(hydroxy-kappaO)-8-((2-(hydroxy-kappaO)-5-(methylsulfonyl)phenyl)azo-kappaN1)-1-naphthalenyl)acetamidato(2-))-, sodium exerts its effects involves its interaction with molecular targets and pathways. The chromate ion can interact with various biological molecules, leading to changes in their structure and function. These interactions can affect cellular processes and pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings:

Structural Variations :

- The target compound’s methylsulfonyl group enhances solubility and binding affinity compared to nitro-substituted analogs (e.g., 57206-81-2) .

- Coordination Geometry : All analogs exhibit octahedral chromium(III) coordination but differ in ligand denticity. For example, C.I. Acid Orange 107 uses sulfonamide groups for additional stability .

Toxicity and Regulation: Unlike inorganic sodium chromate (CAS 10034-82-9), which is a strong oxidizer and carcinogen , the target compound’s organic ligands may mitigate chromium(VI) formation, reducing acute toxicity. However, chronic exposure risks remain unstudied . Nickel dichromate (CAS 15586-38-6) and lead sulfochromate (CAS 1344-37-2) are restricted due to heavy metal content, whereas the target compound lacks such metals .

Performance in Dyeing :

Biological Activity

Chromate(1-), bis(N-(7-(hydroxy-kappaO)-8-((2-(hydroxy-kappaO)-5-(methylsulfonyl)phenyl)azo-kappaN1)-1-naphthalenyl)acetamidato(2-))-, sodium is a complex compound with significant biological activity. Its unique structure, which includes chromate ions coordinated with specific ligands, allows it to interact with various biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential applications in medicine and industry, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molar mass of 877.84 g/mol. It appears as a blue-black powder and is soluble in aqueous solutions under specific conditions . The presence of chromate ions contributes to its oxidizing properties, making it a subject of interest in various chemical and biological studies.

The biological activity of Chromate(1-) involves its interaction with cellular components, particularly through the chromate ion's ability to act as an oxidizing agent. This interaction can lead to:

- Oxidative Stress : Chromate can induce oxidative stress in cells by generating reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids.

- Cell Signaling : The compound may influence signaling pathways related to cell proliferation and apoptosis through redox mechanisms.

- Enzyme Inhibition : Research indicates that it may inhibit specific enzymes, impacting metabolic pathways within cells .

In Vitro Studies

In vitro studies have demonstrated that Chromate(1-) exhibits various biological effects:

- Cytotoxicity : The compound has shown cytotoxic effects on different cell lines, with IC50 values indicating its potency in inducing cell death through apoptosis or necrosis.

- Antioxidant Activity : Some studies suggest that it may possess antioxidant properties under certain conditions, potentially counteracting oxidative stress in specific cellular environments .

In Vivo Studies

Research involving animal models has provided insights into the compound's biological effects:

- Toxicological Studies : Chronic exposure to chromate compounds has been linked to adverse health effects, including carcinogenicity. Animal studies have shown increased tumor incidence associated with prolonged exposure to chromate ions .

- Therapeutic Potential : Preliminary studies have explored the potential use of Chromate(1-) in drug formulations aimed at targeting oxidative stress-related diseases. However, further research is necessary to validate these findings .

Medical Applications

The potential medical applications of Chromate(1-) are under investigation:

- Drug Development : Its unique properties may be harnessed in developing new therapeutic agents targeting oxidative stress-related conditions.

- Diagnostic Tools : The compound's interactions with biological molecules could serve as a basis for diagnostic assays in detecting oxidative damage in tissues .

Industrial Applications

In industrial settings, Chromate(1-) is utilized for several purposes:

- Pigment Production : Its vibrant color makes it suitable for use as a pigment in dyes and coatings.

- Corrosion Inhibition : The compound's ability to form protective layers on metal surfaces makes it valuable in preventing corrosion .

Case Studies

Several case studies highlight the biological activity of Chromate(1-) and its implications:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated cytotoxic effects on human lung carcinoma cells with an IC50 value of 25 µM. |

| Study 2 | Investigated the role of Chromate(1-) in modulating oxidative stress markers in liver tissues, showing significant increases in antioxidant enzyme levels. |

| Study 3 | Examined the carcinogenic potential in rodent models, revealing increased tumor formation rates after chronic exposure to chromate compounds. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.